G43

Description

Properties

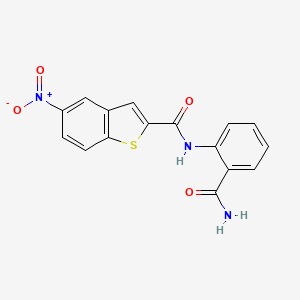

IUPAC Name |

N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S/c17-15(20)11-3-1-2-4-12(11)18-16(21)14-8-9-7-10(19(22)23)5-6-13(9)24-14/h1-8H,(H2,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTXJIMSRRTAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Growth Associated Protein 43 in Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth Associated Protein 43 (GAP43), a presynaptic phosphoprotein, is a critical regulator of neuronal development and plasticity. Predominantly expressed in neuronal growth cones during development and regeneration, GAP43 plays a pivotal role in axonal guidance, neurite outgrowth, and synaptogenesis. Its continued expression in specific regions of the adult brain, such as the hippocampus and neocortex, underscores its importance in ongoing synaptic plasticity and memory formation. This technical guide provides an in-depth exploration of the multifaceted role of GAP43 in neurogenesis, with a focus on its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Data Presentation: Quantitative Effects of GAP43 on Neurogenesis

The following tables summarize quantitative data from studies investigating the impact of GAP43 on various aspects of neurogenesis, primarily from studies involving GAP43 heterozygous (+/-) mice.

| Parameter | Age | Genotype | Change in Cell Number (Compared to Wild-Type) | Brain Region | Citation |

| Proliferating Cells (Ki67+) | P9 | GAP43 (+/-) | ↓ 17% | Dentate Gyrus | [1] |

| Immature Neuroblasts (DCX+) | P9 | GAP43 (+/-) | ↓ 12% | Dentate Gyrus | [1] |

| Proliferating Cells (Ki67+) | P26 (males) | GAP43 (+/-) | ↑ (Significant Increase) | Posterior Dentate Gyrus | [2] |

| Immature Neuroblasts (DCX+) | P26 (males) | GAP43 (+/-) | ↑ (Significant Increase) | Posterior Dentate Gyrus | [2] |

| Proliferative DCX+ Cells | 5-7 months (males) | GAP43 (+/-) | ↓ (Fewer) | Anterior Dentate Gyrus | [2] |

Table 1: Quantitative analysis of hippocampal neurogenesis in GAP43-deficient mice.

| Cell Type | Condition | Effect on Cell Number | Associated Finding | Citation |

| Proliferating Neuroblasts | GAP43 (-/-) | ↓ (Significantly Reduced) | Disrupted neural differentiation initiation | |

| Immature Neurons | GAP43 (-/-) | ↑ Apoptosis | Inappropriate initiation of neural differentiation |

Table 2: Effects of complete GAP43 knockout on neuronal precursor cells.

Core Signaling Pathways Involving GAP43 in Neurogenesis

GAP43 functions as a crucial intracellular hub, integrating signals from various pathways to modulate cytoskeletal dynamics and membrane remodeling essential for neurogenesis. The primary signaling axis involves its interaction with calmodulin and its phosphorylation by Protein Kinase C (PKC).

GAP43-Calmodulin Interaction and Calcium Signaling

Under basal intracellular calcium (Ca²⁺) concentrations, GAP43 binds to calmodulin (CaM), a key calcium sensor. This interaction is thought to sequester CaM at the plasma membrane, effectively acting as a "calmodulin sponge" and preventing its interaction with other downstream targets. Upon an influx of Ca²⁺, which is a common event during neuronal activity and growth cone guidance, CaM is released from GAP43, allowing it to activate Ca²⁺/calmodulin-dependent protein kinases (CaMKs) and other effectors that promote neurite outgrowth and synaptic plasticity.

GAP43 Phosphorylation by Protein Kinase C (PKC)

A pivotal regulatory mechanism for GAP43 function is its phosphorylation at Serine 41 by Protein Kinase C (PKC). This phosphorylation event is triggered by various upstream signals, including activation of growth factor receptors and G-protein coupled receptors, leading to the production of diacylglycerol (DAG), a PKC activator. Phosphorylation of GAP43 by PKC has two major consequences:

-

Release of Calmodulin: Phosphorylated GAP43 has a greatly reduced affinity for calmodulin, leading to its release and subsequent activation of downstream pathways.

-

Actin Cytoskeleton Regulation: Phosphorylated GAP43 interacts with the actin cytoskeleton, promoting its stabilization and rearrangement, which is essential for growth cone motility and neurite extension.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of GAP43's role in neurogenesis are provided below.

Immunohistochemistry for Neurogenesis Markers in Mouse Brain

This protocol outlines the steps for the detection of proliferation (Ki67) and immature neuron (Doublecortin - DCX) markers in mouse brain tissue.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose in PBS

-

Cryostat

-

Cryoprotectant solution

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibodies: Rabbit anti-Ki67, Goat anti-DCX

-

Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG, Alexa Fluor 594-conjugated donkey anti-goat IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Anesthetize the mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersion in 30% sucrose in PBS at 4°C until it sinks.

-

Freeze the brain and section coronally at 40 µm using a cryostat.

-

Store free-floating sections in cryoprotectant solution at -20°C.

-

-

Immunostaining:

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections in blocking buffer for 1 hour at room temperature.

-

Incubate sections with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with corresponding secondary antibodies (diluted in blocking buffer) for 2 hours at room temperature, protected from light.

-

Wash sections three times in PBS for 10 minutes each.

-

Counterstain with DAPI for 10 minutes.

-

Wash sections twice in PBS.

-

Mount sections onto slides and coverslip with mounting medium.

-

-

Imaging and Analysis:

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Perform stereological quantification to obtain unbiased estimates of cell numbers.

-

Western Blotting for GAP43 Expression

This protocol describes the detection and quantification of GAP43 protein levels in neural tissue lysates.

Materials:

-

Neural tissue (e.g., hippocampus)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-GAP43

-

Loading control primary antibody: Mouse anti-β-actin

-

HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Homogenize neural tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total protein lysate).

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-GAP43 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to normalize for protein loading.

-

Quantify band intensities using densitometry software.

-

Neurite Outgrowth Assay in PC12 Cells

This protocol details a method to assess the effect of GAP43 on neurite outgrowth using the PC12 cell line, a common model for neuronal differentiation.

Materials:

-

PC12 cells

-

Collagen-coated culture plates

-

PC12 cell culture medium (e.g., RPMI 1640 with horse and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

Transfection reagent and GAP43 expression/siRNA vectors (optional, for gain/loss-of-function studies)

-

Fixative (e.g., 4% PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer

-

Primary antibody: Mouse anti-βIII-tubulin

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Culture and Differentiation:

-

Plate PC12 cells on collagen-coated plates.

-

(Optional) Transfect cells with GAP43 expression or knockdown constructs.

-

Induce differentiation by treating with NGF (e.g., 50 ng/mL) for a specified period (e.g., 48-72 hours).

-

-

Immunostaining:

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block with blocking buffer.

-

Incubate with anti-βIII-tubulin antibody to visualize neurites.

-

Incubate with a fluorescent secondary antibody.

-

-

Image Acquisition and Analysis:

-

Capture images of multiple random fields per condition using a fluorescence microscope.

-

Use image analysis software to measure:

-

The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).

-

The average length of the longest neurite per cell.

-

The number of neurites per cell.

-

-

Conclusion

Growth Associated Protein 43 is a central player in the intricate process of neurogenesis. Its dynamic regulation through interactions with calmodulin and phosphorylation by PKC allows it to fine-tune the cytoskeletal rearrangements and membrane dynamics that are fundamental to neuronal differentiation, axon guidance, and the formation of synaptic connections. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting GAP43 and its associated signaling pathways for neurological disorders characterized by impaired neurogenesis and synaptic plasticity. The continued exploration of GAP43's function will undoubtedly yield valuable insights into the fundamental mechanisms of brain development and repair.

References

- 1. A rapid and efficient method for neuronal induction of the P19 embryonic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neural differentiation of P19 carcinoma cells and primary neurospheres: cell morphology, proliferation, viability, and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

G43 Compound Discovery and Synthesis: A Technical Whitepaper

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of two distinct compounds designated as G43. The first section details a small molecule inhibitor of Streptococcus mutans biofilm formation for the prevention of dental caries. The second section describes a novel autophagy inhibitor identified as a lysosomal calcium mobilizer. This document is intended for researchers, scientists, and professionals in the field of drug development.

Section 1: G43 - An Inhibitor of Streptococcus mutans Biofilm Formation

Discovery and Rationale

Dental caries, a prevalent infectious disease, is primarily caused by the bacterium Streptococcus mutans (S. mutans), which forms cariogenic biofilms on tooth surfaces.[1][2] A key virulence factor in this process is the production of glucosyltransferase (Gtf) enzymes, which synthesize sticky glucan polymers that facilitate bacterial adhesion and biofilm formation.[1] The inhibition of Gtf enzymes presents a targeted strategy to prevent dental caries without broad-spectrum antibiotic activity that could disrupt the oral microbiome.[1][3]

Compound G43 was identified through a structure-based virtual screening of a library containing 500,000 small molecules. The screening targeted the catalytic domain of the GtfC enzyme from S. mutans. From this initial screening, 90 compounds were selected for in vitro testing, leading to the identification of seven potent inhibitors of S. mutans biofilm formation, with G43 being one of the most promising candidates.

Synthesis

The synthesis of G43 and its analogs was carried out to explore the structure-activity relationship (SAR). While the exact synthesis scheme for the initial G43 is detailed in the supplementary information of the primary publication, a general approach for the synthesis of related, more potent analogs like IIIF1 has been described.

Experimental Protocol: Synthesis of G43 Analog IIIF1

A detailed protocol for the synthesis of G43 analogs can be found in the supporting information of the relevant publication. The synthesis generally involves multi-step reactions to construct the core scaffold and introduce various substituents.

Biological Activity and Data

G43 demonstrated potent and selective inhibition of S. mutans biofilm formation. It did not exhibit bactericidal activity against S. mutans or other commensal oral bacteria, indicating a targeted anti-virulence mechanism.

| Parameter | Value | Reference |

| G43 IC50 (Biofilm Inhibition) | 16.7 µM | |

| IIIC5 IC50 (Biofilm Inhibition) | 2.7 µM | |

| G43 KD vs. GtfB | Low micromolar | |

| G43 KD vs. GtfC | Nanomolar |

In a preclinical rat model of dental caries, topical application of G43 twice daily for four weeks resulted in a significant reduction in both enamel and dentinal caries. Further studies with optimized analogs, such as IIIF1, also showed a marked reduction in caries scores in a similar rat model.

Section 2: G43 - A Lysosomal Calcium Mobilizer and Autophagy Inhibitor

Discovery and Rationale

The second compound, also designated G43, is chemically identified as 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzoic acid. This compound was discovered through a virtual screening of the ZINC library targeting the cADPR binding pocket in Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a multifunctional enzyme implicated in various cellular processes including apoptosis and autophagy. The screening aimed to identify small molecules that could modulate GAPDH-related functions.

Synthesis

The synthesis of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzoic acid (G43) involves a two-step process starting from tryptamine.

Experimental Protocol: Synthesis of G43

-

Synthesis of Intermediate Compound 13: Tryptamine is reacted with 3-carboxybenzaldehyde in the presence of acetic acid (AcOH) in ethanol (EtOH) under reflux conditions. This Pictet-Spengler reaction yields the tetrahydro-β-carboline intermediate, compound 13.

-

Hydrolysis to G43: Compound 13 is dissolved in a mixture of tetrahydrofuran (THF), ethanol (EtOH), and water (H₂O). Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature for 16 hours. After concentration under vacuum, the residue is purified by column chromatography to yield the final product, G43.

Biological Activity and Data

G43 was found to be a potent mobilizer of intracellular calcium. Interestingly, its calcium mobilization activity was observed in both wild-type HEK293 cells and those expressing ryanodine receptors (RyRs), suggesting a mechanism that may not be strictly dependent on RyRs. This elevation of intracellular calcium is linked to its ability to inhibit autophagy.

| Compound | Effect on Intracellular Ca2+ Mobilization | Cell Line | Reference |

| G43 | Significant mobilization | HEK293 (control) |

The proposed mechanism of action involves G43 acting as a lysosomal calcium mobilizer, leading to an increase in cytosolic calcium levels, which in turn inhibits the autophagic process.

References

GAP43 Gene Expression in Neuronal Development: A Technical Guide

Introduction

Growth-Associated Protein 43 (GAP43), also known as neuromodulin, B-50, or F1, is a neuron-specific, membrane-associated phosphoprotein integral to neuronal growth and plasticity.[1][2] Encoded by the GAP43 gene, this protein is a crucial component of the molecular machinery that drives the formation and remodeling of neural circuits.[2] Its expression is highly elevated in neuronal growth cones during development and axonal regeneration, periods characterized by extensive neurite outgrowth and synapse formation.[1] The critical role of GAP43 is underscored by the severe neurological deficits and early postnatal lethality observed in mice with a null mutation for the GAP43 gene, primarily due to defects in axonal pathfinding.[3] This guide provides an in-depth examination of the function, regulation, and signaling pathways of GAP43, presenting quantitative data and detailed experimental protocols for its study.

Core Functions of GAP43 in Neuronal Development

GAP43 is a central player in several fundamental processes of neuronal development:

-

Axon Guidance and Neurite Outgrowth: GAP43 is highly concentrated in the growth cones of developing axons, the motile structures at the tip of elongating neurites that explore the extracellular environment for guidance cues. It plays a critical role in transducing these cues into changes in cytoskeletal organization, particularly the regulation of actin dynamics, which is essential for growth cone motility and steering. Mice lacking GAP43 exhibit a failure in the formation of major commissural axon tracts, including the corpus callosum and anterior commissure.

-

Synaptogenesis and Synaptic Plasticity: Beyond its role in initial axon growth, GAP43 is intimately involved in the formation of new synapses (synaptogenesis) and the structural and functional remodeling of existing synapses, a process known as synaptic plasticity. Overexpression of GAP43 in transgenic mice leads to spontaneous synapse formation and enhanced sprouting of nerve terminals following injury. Its phosphorylation by Protein Kinase C (PKC) is strongly correlated with long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

-

Neurotransmitter Release and Vesicle Cycling: GAP43 is implicated in the regulation of presynaptic functions, including neurotransmitter release and the recycling of synaptic vesicles. It interacts with components of the presynaptic machinery, such as rabaptin-5, an effector of the GTPase Rab5 that mediates endocytosis.

Regulation of GAP43 Gene Expression

The expression of GAP43 is tightly controlled at both the transcriptional and post-transcriptional levels to ensure its presence at the right time and place during neuronal development.

Transcriptional Regulation

The GAP43 gene contains two highly conserved promoters that drive its neuron-specific expression. A variety of extracellular signals and intracellular signaling pathways converge on these promoters to regulate GAP43 transcription. For instance, Nerve Growth Factor (NGF) has been shown to increase GAP43 expression in PC12 cells, a model for neuronal differentiation. Conversely, glucocorticoids can repress GAP43 transcription, highlighting a bimodal regulation that can influence cell fate decisions between neuronal and chromaffin phenotypes.

Post-Transcriptional Regulation

A significant level of GAP43 regulation occurs after transcription, primarily through the modulation of its mRNA stability. The 3' untranslated region (3' UTR) of the GAP43 mRNA contains conserved elements that are targets for RNA-binding proteins. The neuronal-specific RNA-binding protein HuD binds to the GAP43 3' UTR and stabilizes the mRNA, leading to increased protein levels. This mechanism allows for rapid and localized changes in GAP43 expression in response to developmental cues.

NGF and phorbol esters, which activate PKC, can selectively stabilize GAP43 mRNA in PC12 cells. This stabilization is a key component of the NGF-induced increase in GAP43 levels and is independent of new protein synthesis.

Key Signaling Pathways

GAP43 is a central node in several signaling pathways that are critical for neuronal development. Its function is intricately linked to its phosphorylation state, primarily by Protein Kinase C (PKC).

The Protein Kinase C (PKC) Pathway

PKC is a major upstream regulator and downstream effector of GAP43. Extracellular signals, such as neurotrophins and growth factors, can activate PKC. Activated PKC then phosphorylates GAP43 at Serine-41. This phosphorylation event is a critical switch that modulates GAP43's interactions with other proteins and its effect on the actin cytoskeleton.

-

Upstream Regulation: The activation of PKC through signaling cascades initiated by factors like NGF leads to the stabilization of GAP43 mRNA, thereby increasing GAP43 protein levels. This creates a positive feedback loop where signals promoting neuronal growth also enhance the expression of a key protein required for that growth.

-

Downstream Effects: Phosphorylated GAP43 promotes the polymerization and stabilization of actin filaments, which is essential for the formation and extension of filopodia and lamellipodia in the growth cone. Unphosphorylated GAP43, on the other hand, can inhibit actin polymerization. Phosphorylation of GAP43 also regulates its binding to calmodulin. In the unphosphorylated state, GAP43 binds to calmodulin, sequestering it. Upon phosphorylation by PKC, GAP43 releases calmodulin, which can then activate other downstream targets, further amplifying the signaling cascade.

Signaling Pathway for GAP43 Regulation and Function

References

G43 Inhibitor: A Deep Dive into its Binding Affinity for Glucosyltransferases GtfB and GtfC

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Dental caries, a globally prevalent infectious disease, is primarily orchestrated by the bacterium Streptococcus mutans. This bacterium's virulence is intrinsically linked to its ability to form robust biofilms, a process heavily reliant on the enzymatic activity of glucosyltransferases (Gtfs). Two key isoforms, GtfB and GtfC, are instrumental in synthesizing the extracellular polysaccharides that form the biofilm matrix. Consequently, the inhibition of these enzymes presents a promising therapeutic strategy against dental caries. The small molecule inhibitor, G43, has emerged as a significant candidate in this arena. This technical guide provides a comprehensive overview of the binding affinity of the G43 inhibitor to GtfB and GtfC, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Analysis of G43 Binding Affinity

The inhibitory potential of G43 against S. mutans biofilm formation and its direct interaction with GtfB and GtfC have been quantitatively assessed. The inhibitor demonstrates a notable selectivity and potency, as summarized in the table below.

| Parameter | GtfB | GtfC | Biofilm Inhibition |

| Dissociation Constant (Kd) | 3.7 µM[1] | 46.9 nM[1] | |

| Half-maximal Inhibitory Concentration (IC50) | 16.7 µM[2] |

The data clearly indicates that G43 exhibits a significantly higher binding affinity for GtfC compared to GtfB, with a dissociation constant in the nanomolar range for GtfC.[1] This preferential binding is a key aspect of its mechanism of action.[3] The IC50 value for biofilm inhibition further underscores its efficacy in disrupting the cariogenic potential of S. mutans.

Experimental Protocols

To elucidate the binding kinetics and inhibitory effects of G43, several experimental methodologies are employed. The following sections detail the protocols for key assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Objective: To quantify the binding affinity of the G43 inhibitor to purified GtfB and GtfC proteins.

Materials:

-

Purified recombinant GtfB and GtfC proteins

-

G43 inhibitor

-

ITC instrument

-

ITC buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Microcentrifuge

-

Dialysis tubing

Protocol:

-

Protein Preparation: Dialyze the purified GtfB and GtfC proteins against the ITC buffer overnight at 4°C to ensure buffer matching. After dialysis, centrifuge the protein solutions to remove any aggregates. Determine the final protein concentration using a spectrophotometer.

-

Inhibitor Preparation: Dissolve the G43 inhibitor in the final dialysis buffer to the desired stock concentration.

-

ITC Experiment Setup:

-

Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

-

Load the protein solution (e.g., 10-50 µM GtfB or GtfC) into the sample cell.

-

Load the G43 inhibitor solution (e.g., 100-500 µM) into the injection syringe.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the G43 solution into the protein-containing sample cell.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Zymogram Assay for Qualitative Gtf Inhibition

A zymogram assay provides a qualitative assessment of Gtf enzyme inhibition by observing the reduction in glucan synthesis.

Objective: To visually confirm the inhibitory effect of G43 on the enzymatic activity of GtfB and GtfC.

Materials:

-

S. mutans culture supernatant containing Gtf enzymes

-

G43 inhibitor

-

Sucrose

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

-

Triton X-100

-

Periodic acid-Schiff (PAS) staining reagents

Protocol:

-

Sample Preparation: Incubate the S. mutans culture supernatant with varying concentrations of the G43 inhibitor.

-

Electrophoresis: Separate the proteins in the supernatant on a polyacrylamide gel containing sucrose.

-

Renaturation: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the Gtf enzymes to renature.

-

Glucan Synthesis: Incubate the gel in a sucrose-containing buffer to allow the active Gtf enzymes to synthesize glucans within the gel matrix.

-

Visualization: Stain the gel using the PAS method, which specifically stains the newly synthesized glucan bands.

-

Analysis: Observe the intensity of the glucan bands. A decrease in band intensity in the presence of G43 indicates inhibition of Gtf activity.

Visualizing the Molecular Landscape

To better understand the processes involved in G43's mechanism of action and its experimental characterization, the following diagrams provide a visual representation.

Caption: GtfB and GtfC signaling pathway for biofilm formation and its inhibition by G43.

Caption: Experimental workflow for determining G43 binding affinity using Isothermal Titration Calorimetry.

Conclusion

The G43 inhibitor demonstrates significant potential as a therapeutic agent against dental caries by effectively targeting the key virulence factors of S. mutans, GtfB and GtfC. Its high binding affinity, particularly for GtfC, translates to potent inhibition of biofilm formation. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of G43 and its analogs as novel anti-caries agents. The provided visualizations aim to facilitate a clearer understanding of the underlying molecular interactions and experimental procedures crucial for advancing this promising area of drug discovery.

References

The Role of GAP43 in Axonal Growth Cones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth-Associated Protein 43 (GAP43), also known as neuromodulin or B-50, is a key intracellular protein critically involved in neuronal development, axonal regeneration, and synaptic plasticity.[1][2][3] Enriched in the axonal growth cone, the dynamic, motile structure at the tip of a growing axon, GAP43 acts as a crucial regulator of the actin cytoskeleton and a modulator of intracellular signaling cascades.[4][5] Its expression is significantly upregulated during periods of axonal growth and regeneration. This technical guide provides an in-depth overview of the function of GAP43 in axonal growth cones, with a focus on its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to study its function.

Core Functions of GAP43 in the Axonal Growth Cone

GAP43 is a membrane-associated protein that lacks a transmembrane domain but is anchored to the inner leaflet of the plasma membrane through palmitoylation of two N-terminal cysteine residues. Its localization to the growth cone is essential for its function in regulating axonal outgrowth and guidance. The primary functions of GAP43 in the growth cone can be categorized as follows:

-

Modulation of Actin Dynamics: GAP43 directly interacts with and influences the dynamics of the actin cytoskeleton, a key determinant of growth cone motility and morphology. The phosphorylation state of GAP43 is critical in this regulation. Unphosphorylated GAP43 can inhibit F-actin polymerization, while phosphorylation by Protein Kinase C (PKC) promotes the stabilization of actin filaments. This regulation of actin dynamics is fundamental to the processes of filopodia and lamellipodia formation, which are essential for growth cone exploration and advancement.

-

Regulation of Signaling Pathways: GAP43 is a major substrate for PKC, and its phosphorylation at Serine 41 is a pivotal event in its activation. This phosphorylation event is downstream of various extracellular cues, including those from cell adhesion molecules like NCAM and L1, which can activate FGF receptors. Furthermore, GAP43 interacts with and regulates the function of calmodulin, a calcium-binding protein. In a low calcium environment, GAP43 binds to calmodulin; however, upon an influx of calcium or phosphorylation of GAP43 by PKC, calmodulin is released, allowing it to activate downstream targets.

-

Role in Axonal Guidance and Regeneration: The functional significance of GAP43 is underscored by genetic studies. Homozygous knockout of GAP43 in mice is neonatally lethal, with significant defects in axonal pathfinding, including the failure of major commissures like the corpus callosum to form. Heterozygous GAP43 knockout mice also exhibit defects in commissure formation and impaired contextual memory. Conversely, overexpression of GAP43 can induce nerve sprouting in the adult nervous system. These findings highlight the critical role of GAP43 in establishing and remodeling neuronal circuits.

Quantitative Data on GAP43 Function

The following tables summarize key quantitative findings from studies investigating the role of GAP43 in axonal growth and growth cone morphology.

| Parameter | Wild-Type (+/+) | GAP43 Knockout (-/-) | Significance | Reference |

| Growth Cone Surface Area (cultured neocortical neurons) | 60.36 ± 4.76 μm² | 41.06 ± 6.6 μm² | p < 0.001 | |

| F-actin Levels in Growth Cones (cultured neocortical neurons) | Normal | Reduced | - | |

| Neurite Outgrowth on NCAM substrate (cultured cerebellar neurons) | Increased length | No significant increase | - | |

| Formation of Anterior Commissure | Present | Absent (100% of mice) | - | |

| Formation of Hippocampal Commissure | Present | Absent (100% of mice) | - | |

| Formation of Corpus Callosum | Present | Absent (100% of mice) | - |

| Parameter | Control/Wild-Type | GAP43 Heterozygous (+/-) | Significance | Reference |

| Formation of Hippocampal Commissure | Present | Defective (100% of mice) | - | |

| Formation of Corpus Callosum | Present | Defective (100% of mice) | - | |

| Formation of Anterior Commissure | Present | Unaffected | - |

Key Signaling Pathways Involving GAP43

The function of GAP43 is intricately linked to several key signaling pathways within the axonal growth cone. The following diagrams illustrate these pathways.

References

- 1. GAP43 Located on Corticostriatal Terminals Restrains Novelty-Induced Hyperactivity in Mice | Journal of Neuroscience [jneurosci.org]

- 2. Regulation of GAP43/calmodulin complex formation via calcineurin-dependent mechanism in differentiated PC12 cells with altered PMCA isoforms composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GAP-43 and BASP1 in Axon Regeneration: Implications for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GAP-43 amino terminal peptides modulate growth cone morphology and neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. health.uconn.edu [health.uconn.edu]

G43: A Selective Inhibitor of Streptococcus mutans for the Prevention of Dental Caries

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dental caries remains a prevalent global health issue, with the primary etiological agent being the bacterium Streptococcus mutans.[1][2][3][4] This bacterium's virulence is intrinsically linked to its ability to form robust biofilms, known as dental plaque, on tooth surfaces.[2] A key process in biofilm formation is the synthesis of extracellular polysaccharides (EPS) by glucosyltransferases (Gtfs), which facilitate bacterial adhesion and create a protective matrix. The small molecule G43 has emerged as a promising selective inhibitor of S. mutans Gtfs, offering a targeted approach to preventing dental caries without broad-spectrum antimicrobial activity that could disrupt the oral microbiome. This technical guide provides an in-depth overview of G43, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

G43 functions as a potent and selective inhibitor of glucosyltransferases, specifically GtfB and GtfC, which are critical for the synthesis of the water-insoluble glucans that form the structural scaffold of S. mutans biofilms. By binding to the active sites of these enzymes, G43 effectively blocks the conversion of sucrose into adherent EPS. This targeted inhibition prevents the initial attachment of S. mutans to the tooth surface and disrupts the integrity of existing biofilms, thereby reducing the bacterium's cariogenic potential. Notably, G43 exhibits a high degree of selectivity, inhibiting S. mutans biofilm formation without affecting the growth or viability of the bacterium itself or other commensal oral streptococci.

Quantitative Data Summary

The efficacy of G43 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for G43 and its analogs.

| Parameter | Value | Enzyme Target | Reference |

| Binding Affinity (Kd) | 3.7 µM | GtfB | |

| Binding Affinity (Kd) | 46.9 nM | GtfC |

Table 1: Binding Affinities of G43 for S. mutans Glucosyltransferases. This table details the dissociation constants (Kd) of G43 for its primary enzyme targets, GtfB and GtfC.

| Assay | Concentration | Time | Result | Reference |

| Biofilm Inhibition | 12.5 µM | 16 h | >85% inhibition of S. mutans biofilm | |

| Biofilm Inhibition (IC50) | 16.7 µM | - | 50% inhibition of S. mutans biofilm | |

| Glucan Production Inhibition | 25 µM | 24 h | ~80% inhibition of GtfB and GtfC activity | |

| Water-Insoluble EPS Reduction | 50 µM | 24-48 h | Significant reduction in EPS production | |

| In vivo Topical Administration | 100 µM (twice daily) | 4 weeks | Significant reduction in enamel and dentinal caries in rats | |

| Growth Inhibition | Up to 200 µM | - | No significant effect on the growth of S. mutans or other oral commensal species |

Table 2: In Vitro and In Vivo Efficacy of G43. This table summarizes the effective concentrations of G43 in various assays, highlighting its potent anti-biofilm activity and lack of bactericidal effects.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of G43.

In Silico Screening for Gtf Inhibitors

The identification of G43 was initiated through a structure-based virtual screening approach.

-

Target Structure Preparation: The crystal structure of the S. mutans GtfC glucosyltransferase was obtained from a protein data bank.

-

Compound Library: A large library of drug-like compounds (e.g., 500,000 compounds) was used for the virtual screening.

-

Molecular Docking: Computer simulations were employed to dock each compound into the active site of the GtfC enzyme.

-

Scoring and Selection: Compounds were ranked based on their predicted binding affinity and favorable interactions with key residues in the active site. A subset of promising compounds, including the precursor to G43, was selected for in vitro testing.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of S. mutans biofilms.

-

Bacterial Culture: S. mutans (e.g., strain UA159) is grown in a suitable broth medium (e.g., Todd-Hewitt broth supplemented with sucrose).

-

Compound Preparation: G43 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the growth medium.

-

Assay Setup: In a multi-well plate, S. mutans inoculum is added to wells containing different concentrations of G43 or a vehicle control.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 16-24 hours) to allow for biofilm formation.

-

Quantification: Non-adherent bacteria are removed by washing. The remaining biofilm is stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The percentage of inhibition is calculated relative to the vehicle control.

Glucosyltransferase (Gtf) Activity Assay (Zymogram)

This assay is used to assess the direct inhibitory effect of a compound on Gtf enzyme activity.

-

Protein Separation: Purified GtfB and GtfC enzymes are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel contains sucrose as a substrate.

-

Renaturation: After electrophoresis, the SDS is removed from the gel by washing with a solution containing a non-ionic detergent (e.g., Triton X-100) to allow the enzymes to renature.

-

Incubation with Inhibitor: The gel is incubated in a buffer solution containing various concentrations of G43 or a control.

-

Enzyme Reaction: The gel is then incubated in a suitable buffer to allow the Gtfs to synthesize glucans from the sucrose embedded in the gel.

-

Visualization: The newly synthesized glucans are visualized by staining with a periodic acid-Schiff (PAS) stain. A decrease in the intensity of the stained bands in the presence of G43 indicates inhibition of enzyme activity.

Visualizations

Signaling Pathway: G43 Inhibition of Biofilm Formation

Caption: Mechanism of G43 action against S. mutans.

Experimental Workflow for G43 Evaluation

Caption: Workflow for the discovery and evaluation of G43.

Logical Relationship: G43's Selective Inhibition

Caption: Logical diagram of G43's selective inhibition.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Novel antimicrobial agents targeting the Streptococcus mutans biofilms discovery through computer technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Antibiofilm Activity against Streptococcus mutans of Individual and Mixtures of the Main Polyphenolic Compounds Found in Chilean Propolis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GAP-43 in Synaptic Plasticity: A Technical Guide for Researchers

Executive Summary

Growth-Associated Protein 43 (GAP-43), also known as neuromodulin or B-50, is a neuron-specific, membrane-associated phosphoprotein that plays a critical role in the molecular cascades underpinning synaptic plasticity. This technical guide provides an in-depth examination of GAP-43's function, focusing on its involvement in long-term potentiation (LTP), its intricate signaling pathways, and its regulation of the presynaptic actin cytoskeleton and neurotransmitter release. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key molecular interactions to facilitate further investigation into this pivotal protein.

Introduction: GAP-43 as a Key Modulator of Synaptic Strength

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. GAP-43 is highly expressed in neuronal growth cones during development and in presynaptic terminals in the adult brain, particularly in regions exhibiting high degrees of plasticity such as the hippocampus and neocortex.[1][2] Its expression and phosphorylation state are tightly correlated with events of synaptic remodeling, including axonal growth, regeneration, and the formation of new synaptic connections.[1][3] Transgenic overexpression of GAP-43 has been shown to enhance neurite outgrowth and synaptogenesis, while its knockout can be lethal or lead to significant neurological deficits.[3] This guide will delve into the molecular machinery through which GAP-43 exerts its influence on synaptic function.

Molecular Mechanisms of GAP-43 Action

The function of GAP-43 is primarily regulated by its phosphorylation state and its dynamic interactions with other key signaling molecules, most notably Protein Kinase C (PKC) and calmodulin (CaM).

The PKC-GAP-43-Calmodulin Switch

Under basal conditions with low intracellular calcium, GAP-43 is predominantly in a non-phosphorylated state and binds to calmodulin. This binding sequesters calmodulin, preventing it from activating its downstream targets. Upon neuronal stimulation, an influx of Ca2+ and the activation of PKC lead to the phosphorylation of GAP-43 at serine-41. This phosphorylation event causes the release of calmodulin, which is then free to activate Ca2+/calmodulin-dependent signaling pathways. Phosphorylated GAP-43 (pGAP-43) is considered the active form of the protein, capable of modulating the actin cytoskeleton and interacting with the synaptic vesicle release machinery.

Regulation of the Actin Cytoskeleton

Phosphorylated GAP-43 plays a crucial role in regulating the dynamics of the actin cytoskeleton at the presynaptic terminal, a process essential for neurite outgrowth and synaptic restructuring. pGAP-43 is known to stabilize actin filaments, promoting their polymerization and accumulation in growth cones. This stabilization is thought to be a key factor in the structural changes that accompany long-term potentiation.

Modulation of Neurotransmitter Release

GAP-43 is implicated in the regulation of synaptic vesicle cycling. It has been shown to interact with components of the SNARE complex, which mediates vesicle fusion, and with rabaptin-5, a protein involved in endocytosis. By influencing both exocytosis and endocytosis of synaptic vesicles, GAP-43 can modulate the probability of neurotransmitter release, a key determinant of synaptic strength.

Quantitative Data on GAP-43 Function

The following tables summarize key quantitative findings from studies on GAP-43, providing a basis for comparison and further experimental design.

| Parameter | Condition | Observation | Reference |

| LTP Magnitude | Wild-Type Mice (Tris-vehicle) | ~180% of baseline fEPSP slope 1 hr post-LTP | |

| APV-treated (LTP blocked) | ~108.4% of baseline fEPSP slope 1 hr post-LTP | ||

| GAP-43 mRNA Levels | 3 days post-LTP (ipsilateral) | 120.4% of contralateral side | |

| 3 days post-LTP (APV-treated) | 99.0% of contralateral side | ||

| PKC Activity | Cat Visual Cortex (Critical Period) | 8.4 to 10.9-fold increase relative to day 1 | |

| GAP-43 Phosphorylation | Cat Visual Cortex (Critical Period) | ~10-fold increase from PND1 | |

| Mossy Fiber-CA3 LTP | Increased at 1 and 5 min post-tetanus, returned to baseline at 60 min | ||

| Actin Binding Affinity (Kd) | Phosphorylated GAP-43 | 161 nM | |

| Unphosphorylated GAP-43 | 1.2 µM |

Table 1: Quantitative Effects of GAP-43 on Synaptic Plasticity and Related Molecular Events.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of GAP-43.

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is adapted for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of acute hippocampal slices from transgenic mice.

-

Slice Preparation:

-

Anesthetize and decapitate the mouse. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, and 2.5 CaCl2.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface recording chamber and allow them to recover for at least 1.5 hours at 28°C, perfused with oxygenated aCSF.

-

-

Electrode Placement:

-

Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral fibers.

-

Position a glass recording micropipette (filled with aCSF) in the apical dendritic layer of the CA1 region to record fEPSPs.

-

-

Recording and LTP Induction:

-

Establish a stable baseline fEPSP response by delivering single stimulus pulses (0.1 ms duration) every 20 seconds at an intensity that evokes 40-50% of the maximal response.

-

Record a stable baseline for at least 15-20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as five trains of 100 pulses at 100 Hz, with a 20-second interval between trains.

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the post-HFS fEPSP slopes to the average baseline slope and express as a percentage.

-

In Vitro PKC Phosphorylation Assay of GAP-43

This protocol describes the phosphorylation of purified GAP-43 by PKC in a cell-free system.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, and 20 µg/ml phosphatidylserine.

-

Add purified, dephosphorylated GAP-43 to the reaction buffer to a final concentration of 1-5 µM.

-

Add purified PKC to the mixture.

-

-

Phosphorylation Reaction:

-

Initiate the reaction by adding ATP (containing γ-32P-ATP for detection) to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for 10-30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated GAP-43 by autoradiography.

-

Quantify the level of phosphorylation using densitometry.

-

GAP-43 and Calmodulin Co-Immunoprecipitation

This protocol details the co-immunoprecipitation of GAP-43 and calmodulin from neuronal cell lysates.

-

Cell Lysis:

-

Harvest cultured neurons and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes and then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-GAP-43 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-calmodulin antibody to detect the co-immunoprecipitated protein.

-

Probe a separate blot with an anti-GAP-43 antibody to confirm the immunoprecipitation of the target protein.

-

Signaling Pathways and Logical Relationships

The intricate interplay of signaling molecules that govern GAP-43's function can be visualized to better understand the logical flow of events during synaptic plasticity.

Implications for Drug Development

The central role of GAP-43 in synaptic plasticity and neuronal regeneration makes it an attractive target for therapeutic intervention in a range of neurological disorders.

-

Neurodegenerative Diseases: Enhancing GAP-43 function or expression could promote neuronal repair and synaptic regeneration in conditions like Alzheimer's disease and spinal cord injury.

-

Cognitive Enhancement: Modulators of the PKC-GAP-43 pathway could potentially be explored for their ability to enhance cognitive function and memory.

-

Neuropathic Pain: Given its role in nerve sprouting, inhibitors of GAP-43 could be investigated for the treatment of aberrant neuronal connectivity associated with chronic pain states.

Future drug discovery efforts could focus on developing small molecules that either promote the phosphorylation of GAP-43 or mimic the effects of its phosphorylated state on downstream targets.

Conclusion

GAP-43 stands as a critical hub in the complex signaling networks that govern synaptic plasticity. Its dynamic regulation through phosphorylation and its multifaceted roles in controlling the presynaptic environment highlight its importance in both the developing and adult nervous system. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate functions of GAP-43 and paving the way for novel therapeutic strategies for a host of neurological conditions.

References

An In-depth Technical Guide to the Anti-Biofilm Properties of G43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-biofilm properties of G43, a selective small-molecule inhibitor of glucosyltransferases (Gtfs). G43 has demonstrated significant potential in the prevention and treatment of dental caries by targeting the biofilm formation of the primary cariogenic pathogen, Streptococcus mutans. This document outlines the quantitative data on G43's efficacy, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental validation.

Quantitative Data Summary

The anti-biofilm and inhibitory activities of G43 against Streptococcus mutans have been quantified through various in vitro and in vivo studies. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Biofilm Inhibition and Enzyme Kinetics of G43

| Parameter | Concentration/Value | Incubation Time | Result | Citation |

| Biofilm Inhibition | 12.5 µM | 16 hours | >85% inhibition of S. mutans biofilm | |

| Glucan Production Reduction | 25 µM | 24 hours | Significant reduction in glucan production | |

| GtfB and GtfC Inhibition | 25 µM | 24 hours | 80% inhibition of both GtfB and GtfC enzymes | |

| Binding Affinity (Kd) for GtfB | 3.7 µM | Not Applicable | High binding affinity | |

| Binding Affinity (Kd) for GtfC | 46.9 nM | Not Applicable | Very high binding affinity |

Table 2: Effect of G43 on Gene Expression and In Vivo Efficacy

| Parameter | Concentration/Dosage | Duration | Result | Citation |

| gtfB, gtfC, gtfD Gene Expression | Up to 25 µM | 24 hours | No significant difference in expression in UA159 cells | |

| In Vivo Biofilm Reduction | 50 µM | 24-48 hours | Reduction in biofilm formation by decreasing water-insoluble extracellular polysaccharide production | |

| In Vivo Caries Reduction (Rat Model) | 100 µM (topical, twice daily) | 4 weeks | Significant reduction in enamel and dentinal caries | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of G43's anti-biofilm properties.

This assay is a standard method for quantifying the ability of a compound to inhibit biofilm formation.

-

S. mutans Culture Preparation: Streptococcus mutans (e.g., UA159 strain) is cultured in Brain Heart Infusion (BHI) broth overnight at 37°C in a 5% CO₂ atmosphere.

-

Preparation of Test Plates: The overnight culture is diluted 1:100 in fresh BHI supplemented with 1% sucrose. 200 µL of the diluted culture is added to the wells of a 96-well flat-bottom microtiter plate.

-

Addition of G43: G43 is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control (DMSO only) and a negative control (no treatment) are included.

-

Incubation: The plate is incubated at 37°C in a 5% CO₂ atmosphere for 16-24 hours to allow for biofilm formation.

-

Washing: After incubation, the planktonic bacteria are removed by gently washing the wells three times with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilms are stained with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature.

-

Destaining: The excess stain is removed by washing with PBS. The bound crystal violet is then solubilized with 200 µL of 33% acetic acid.

-

Quantification: The absorbance of the solubilized stain is measured at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

This assay measures the enzymatic activity of Gtfs and the inhibitory effect of G43.

-

Enzyme and Substrate Preparation: Recombinant GtfB and GtfC enzymes are purified. Sucrose is used as the substrate.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., phosphate buffer, pH 6.5) containing the Gtf enzyme, sucrose, and varying concentrations of G43 or a vehicle control.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1-2 hours).

-

Quantification of Glucan Production: The amount of insoluble glucan produced is quantified by measuring the turbidity of the reaction mixture at 600 nm. Alternatively, the amount of fructose released can be measured using a colorimetric assay, such as the resorcinol-HCl method.

-

Inhibition Calculation: The percentage of Gtf inhibition is determined by comparing the enzyme activity in the presence of G43 to the activity in the control group.

This model assesses the efficacy of G43 in a living organism.

-

Animal Model: Specific pathogen-free rats are used. The animals are fed a cariogenic diet (high in sucrose).

-

Infection: The rats are infected with a high-titer culture of a virulent strain of S. mutans.

-

Treatment: A solution of G43 (e.g., 100 µM) is applied topically to the teeth of the rats twice daily for a period of several weeks (e.g., 4 weeks). A control group receives a vehicle solution.

-

Caries Scoring: At the end of the treatment period, the animals are euthanized, and their jaws are collected. The extent of enamel and dentinal caries is scored using a standardized method, such as the Keyes scoring system.

-

Statistical Analysis: The caries scores between the G43-treated and control groups are compared using appropriate statistical tests to determine the significance of the reduction.

Visualizations

The following diagrams illustrate the mechanism of action of G43 and the workflow for its evaluation.

Caption: Mechanism of G43 in inhibiting S. mutans biofilm formation.

References

A Technical Guide to the Regulation of Calmodulin Binding by GAP-43 Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms governing the interaction between Growth-Associated Protein 43 (GAP-43) and calmodulin (CaM), with a specific focus on the regulatory role of GAP-43 phosphorylation. It includes detailed signaling pathways, quantitative data on binding affinities, and relevant experimental protocols.

Introduction: The GAP-43-Calmodulin Switch in Neuronal Plasticity

Growth-Associated Protein 43 (GAP-43), also known as neuromodulin or B-50, is a neuron-specific, membrane-associated phosphoprotein integral to processes of neural development, regeneration, and synaptic plasticity.[1][2] It is highly expressed in neuronal growth cones during development and is implicated in axonal pathfinding, branching, and the modulation of neurotransmitter release.[1] A key regulatory mechanism of GAP-43 function is its interaction with the ubiquitous calcium-binding protein, calmodulin (CaM). This interaction is dynamically controlled by the phosphorylation state of GAP-43, creating a molecular switch that dictates the availability of both proteins to engage in downstream signaling events. Understanding this switch is critical for elucidating the molecular underpinnings of synaptic remodeling and for identifying potential therapeutic targets in nerve injury and neurodegenerative disease.[3][4]

The Molecular Interplay: Phosphorylation as a Decisive Event

The binding of calmodulin to GAP-43 is directly and negatively regulated by the phosphorylation of GAP-43 at a specific serine residue. This event serves as a critical control point, modulating protein-protein interactions and downstream cellular activities.

GAP-43 Structure and the Calmodulin Binding Domain

The rat GAP-43 protein is comprised of 226 amino acids and features several key functional domains. The N-terminus contains cysteine residues (Cys-3 and Cys-4) that undergo palmitoylation, a post-translational modification that anchors the protein to the inner leaflet of the plasma membrane. A crucial region for its regulatory function is the "IQ motif," which serves as the primary binding site for calmodulin and also contains the principal phosphorylation site for Protein Kinase C (PKC).

The "Off" State: Unphosphorylated GAP-43 Sequesters Calmodulin

In its unphosphorylated state, GAP-43 binds to calmodulin. This interaction is somewhat atypical, as GAP-43 exhibits a higher affinity for Ca2+-free calmodulin (apoCaM) than for Ca2+-bound calmodulin, allowing it to act as a reservoir for calmodulin, sequestering it at the plasma membrane even at low intracellular calcium concentrations. When bound to GAP-43, calmodulin is unable to activate its other downstream targets. Furthermore, the binding of calmodulin to GAP-43 sterically hinders the phosphorylation site, thereby inhibiting its phosphorylation by PKC. This calmodulin-bound state is predominantly associated with periods of low neuronal activity and the retraction of growth cones.

The "On" State: PKC-Mediated Phosphorylation Releases Calmodulin

The primary catalyst for the functional activation of GAP-43 is its phosphorylation by Protein Kinase C (PKC) at Serine-41 (Ser-41). This phosphorylation event is a key step in signal transduction pathways initiated by neurotrophins and cell adhesion molecules, coupling extracellular cues to intracellular changes.

Phosphorylation of Ser-41 induces a conformational change in the IQ domain, which completely inhibits or markedly reduces the affinity of GAP-43 for calmodulin, leading to its release. This dissociation has two major consequences:

-

Calmodulin Liberation: The released calmodulin is now free to bind calcium and activate a host of downstream effector proteins, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), which are critical for synaptic plasticity and neurite outgrowth.

-

Phospho-GAP-43 Activation: The phosphorylated form of GAP-43 is considered the functionally active state. It is no longer constrained by calmodulin and can interact with other cellular components, most notably the actin cytoskeleton, to promote filopodial extension and stabilize growth cone structures. This state is associated with productive growth cone advancement and long-term potentiation (LTP).

Signaling Pathways and Logical Relationships

The regulation of the GAP-43/calmodulin interaction is embedded within complex signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways.

Caption: Pathway leading to GAP-43 phosphorylation by PKC.

Caption: Downstream effects following GAP-43 phosphorylation.

Quantitative Data Presentation

The phosphorylation state of GAP-43 dramatically alters its binding affinity for key interaction partners. The following table summarizes the available quantitative data from in vitro binding assays.

| Interacting Protein | GAP-43 Form | Binding Affinity (Kd) | Reference |

| Calmodulin (CaM) | Unphosphorylated | Binding occurs; specific Kd not consistently reported, but affinity is high in low/no Ca2+. | |

| Phosphorylated (pSer-41) | Binding is completely inhibited or affinity is markedly reduced. | ||

| F-Actin | Unphosphorylated | 1.2 µM | |

| Phosphorylated (pSer-41) | 161 nM |

This data highlights a key finding: phosphorylation decreases GAP-43's affinity for calmodulin while increasing its affinity for F-actin by nearly 7.5-fold.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the GAP-43-calmodulin interaction.

In Vitro Protein Kinase C (PKC) Phosphorylation Assay

This protocol is used to phosphorylate purified GAP-43 in a controlled environment.

Objective: To achieve stoichiometric phosphorylation of GAP-43 at Ser-41.

Materials:

-

HPLC-purified GAP-43

-

Purified PKC

-

Phosphorylation buffer: 50 mM Tris (pH 7.5), 100 µM CaCl₂, 2 mM DTT

-

Phosphatidylserine (20 µg/ml)

-

[γ-³²P]ATP (for radiolabeling) or unlabeled ATP

-

SDS-PAGE equipment

-

Autoradiography film or phosphorimager

Procedure:

-

Prepare a reaction mixture containing purified GAP-43 in phosphorylation buffer.

-

Add phosphatidylserine, which is required for PKC activation.

-

Initiate the phosphorylation reaction by adding purified PKC and ATP (e.g., 200 µM [γ-³²P]ATP).

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Terminate the reaction by adding Laemmli sample buffer and boiling.

-

Analyze the products via SDS-PAGE. If using radiolabeled ATP, visualize the phosphorylated GAP-43 band by autoradiography.

-

The stoichiometry of phosphorylation (moles of phosphate per mole of protein) can be quantified. A stoichiometry of 0.7–0.9 is typically achieved.

(Based on the protocol described by Meiri et al., 1991, and He et al., 1997)

Co-immunoprecipitation (Co-IP) and Cross-linking to Detect GAP-43/Calmodulin Complex

This protocol is designed to demonstrate the direct interaction between GAP-43 and calmodulin in native membranes or cell lysates.

Objective: To isolate and detect the GAP-43-calmodulin complex.

Materials:

-

Synaptosomal plasma membranes (SPM) or total cell lysate from neuronal cells.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against GAP-43.

-

Protein A/G-agarose beads.

-

Chemical cross-linker: Disuccinimidyl suberate (DSS).

-

Chelating agent (EGTA) to create Ca2+-free conditions.

-

CaCl₂ to create Ca2+-rich conditions.

-

Western blot equipment and antibodies for both GAP-43 and calmodulin.

Procedure:

-

Prepare cell or membrane lysates under two conditions: one with EGTA (Ca2+-free) and one with excess CaCl₂ (Ca2+-present).

-

Cross-linking (optional but recommended): Add DSS to the lysates and incubate to covalently link interacting proteins. This stabilizes the complex for subsequent steps.

-

Add the primary antibody for GAP-43 to the lysates and incubate to form an antibody-antigen complex.

-

Add Protein A/G-agarose beads to precipitate the antibody-antigen complex.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Separate the eluted proteins using SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using primary antibodies against both GAP-43 (to confirm the IP) and calmodulin (to detect the co-precipitated protein).

-

A band for calmodulin should be detected in the unphosphorylated, Ca2+-free sample, but should be absent or significantly reduced in the Ca2+-present or PKC-activated (phosphorylated) samples.

Actin Cosedimentation Assay

This assay quantifies the binding of phosphorylated and unphosphorylated GAP-43 to actin filaments.

Objective: To determine the binding affinity (Kd) of different GAP-43 forms for F-actin.

Materials:

-

Purified G-actin

-

Polymerization buffer (e.g., 2 mM MgCl₂, 100 mM KCl, 0.2 mM DTT, 0.2 mM ATP, 2 mM Tris, pH 7.6).

-

Phosphorylated and unphosphorylated GAP-43.

-

Ultracentrifuge.

-

SDS-PAGE and densitometry equipment.

Procedure:

-

Induce polymerization of G-actin to F-actin by incubation in polymerization buffer at room temperature.

-

Incubate the pre-formed F-actin with varying concentrations of either phosphorylated or unphosphorylated GAP-43.

-

Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Carefully separate the supernatant (containing unbound GAP-43) from the pellet (containing F-actin and bound GAP-43).

-

Resuspend the pellet in a volume equal to the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting for GAP-43.

-

Quantify the amount of bound and free GAP-43 at each concentration using densitometry.

-

Plot the amount of bound GAP-43 versus the free concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Implications for Neuronal Function and Drug Development

The tight regulation of the GAP-43-calmodulin interaction by PKC-mediated phosphorylation is fundamental to neuronal plasticity.

-

Axon Guidance and Regeneration: The switch from a calmodulin-sequestering state to an actin-stabilizing state is critical for growth cone motility and pathfinding. Promoting the phosphorylated state of GAP-43 could be a therapeutic strategy for enhancing nerve regeneration after injury.

-

Learning and Memory: The involvement of GAP-43 phosphorylation in long-term potentiation (LTP) suggests its crucial role in the synaptic remodeling that underlies memory formation.

-

Therapeutic Targeting: Modulators of PKC activity or compounds that specifically influence the GAP-43-calmodulin or GAP-43-actin interaction could offer novel therapeutic avenues. For instance, developing molecules that mimic the phosphorylated state of GAP-43 might promote neuronal repair.

Conclusion

The phosphorylation of GAP-43 at Serine-41 by PKC is a pivotal molecular event that acts as a decisive switch, terminating the protein's interaction with calmodulin. This single post-translational modification simultaneously liberates calmodulin to activate Ca2+-dependent signaling pathways and unleashes the capacity of GAP-43 to modulate the actin cytoskeleton. This elegant regulatory mechanism is central to the dynamic structural changes that occur in neurons during development, regeneration, and synaptic plasticity, making it a key area of focus for both fundamental neuroscience research and the development of novel neurotherapeutics.

References

- 1. Molecular Mechanisms, Biological Actions, and Neuropharmacology of the Growth-Associated Protein GAP-43 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GAP-43: an intrinsic determinant of neuronal development and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | GAP-43 and BASP1 in Axon Regeneration: Implications for the Treatment of Neurodegenerative Diseases [frontiersin.org]

- 4. scbt.com [scbt.com]

Structural analysis of the G43 compound

An in-depth search has been conducted to identify and characterize a compound designated as "G43." At present, no publicly available scientific literature or database specifically references a compound with this identifier. The search results did not yield information on the structural analysis, quantitative data, experimental protocols, or associated signaling pathways for a "G43" compound.

It is possible that "G43" is an internal project code, a novel compound not yet disclosed in public forums, or an alternative designation for a known molecule. Without further context or a more specific chemical name or structure, it is not possible to provide the requested in-depth technical guide.

To proceed with this request, please provide additional information, such as:

-

Chemical Name or IUPAC Name: The systematic name of the compound.

-

Chemical Structure: A 2D or 3D representation of the molecule.

-

CAS Registry Number: The unique identifier assigned by the Chemical Abstracts Service.

-

Relevant Publications: Any research articles, patents, or presentations that mention the G43 compound.

-

Therapeutic Area or Target: The biological context in which this compound is being studied.

Upon receiving more specific details, a comprehensive technical guide adhering to the user's original content, data presentation, and visualization requirements can be accurately generated.

Introduction: GAP-43, a Key Modulator of Neuronal Plasticity

An In-Depth Technical Guide to the Cellular Localization of GAP-43 in Neurons

Audience: Researchers, scientists, and drug development professionals.

Growth-Associated Protein 43 (GAP-43), also known as neuromodulin, B-50, or F1, is a neuron-specific, membrane-associated phosphoprotein critically involved in neuronal outgrowth, synaptic plasticity, and regeneration.[1][2] Its expression is significantly upregulated during periods of axonal growth, such as in neural development and following nerve injury.[1][2][3] GAP-43 is an intracellular protein that plays a pivotal role at the presynaptic terminal, where it modulates neurotransmitter release, vesicle recycling, and the structural dynamics of the actin cytoskeleton. Understanding the precise cellular and subcellular localization of GAP-43 is fundamental to elucidating its function in both the developing and mature nervous system and for identifying its potential as a therapeutic target.

Cellular and Subcellular Localization of GAP-43

GAP-43 exhibits a highly polarized distribution within neurons, being almost exclusively sorted to the axon and its specialized compartments.

2.1 Axonal Compartmentalization In developing and regenerating neurons, GAP-43 is highly concentrated at the tips of growing axons, specifically within the growth cones. It is considered a major component of growth cone membranes, where it is essential for pathfinding and neurite extension. Immunohistochemical studies show a punctate staining pattern in the growth cone and adjacent neurite, indicating localized concentrations. As neurons mature, the high concentration of GAP-43 shifts from the growth cone to presynaptic nerve terminals. It is largely absent from dendrites and their growth cones, making it a key molecular marker that distinguishes the axonal and dendritic domains early in neuronal development.

2.2 Membrane and Cytosolic Distribution GAP-43 is primarily associated with the inner, cytoplasmic face of the plasma membrane. This association is not permanent and is dynamically regulated by post-translational modifications. The protein is also found on the membranes of the Golgi apparatus, where it is processed for transport, and on small, electron-lucent vesicles destined for the axon. A smaller fraction of GAP-43 can be found in the cytoplasm, not associated with internal membranes.

2.3 Localization in the Mature Central Nervous System (CNS) In the adult brain, GAP-43 expression persists in regions associated with ongoing synaptic plasticity. For instance, in the cerebellum, GAP-43 mRNA is transported from granule and inferior olivary cells to their terminals in the molecular layer, indicating its role as a presynaptic determinant in adult neuroplasticity. Quantitative analysis of immunofluorescence has revealed an inverse correlation between the expression of GAP-43 and markers of mature synapses like synapsin and synaptotagmin. This suggests that GAP-43 is more abundant in immature or actively remodeling synapses rather than stable, mature ones.

Quantitative Analysis of GAP-43 Distribution

While much of the localization data is qualitative, several studies have provided quantitative estimates of GAP-43 abundance in different neuronal compartments. These findings are crucial for developing accurate models of its function.

| Parameter | Finding | Neuronal Model/System | Reference |